5-Hydroxy-7-methoxycoumarin

Synthetic Organic Chemistry Natural Product Synthesis Regioselective Rearrangement

5-Hydroxy-7-methoxycoumarin (CAS 23053-61-4) is a specialty chemical and non-cytotoxic coumarin scaffold essential for natural product synthesis. Its specific 5-OH / 7-OCH₃ substitution pattern is critical for the exclusive para-Claisen rearrangement in toddaculin synthesis, a regioselectivity not achieved by its positional isomer. It also serves as a key negative control in cancer research with an IC₅₀ > 40 μM, a profile distinct from cytotoxic coumarins like citropten. Procuring this exact regioisomer is mandatory to ensure synthetic outcomes and experimental reproducibility in CYP1A2 and OATP1B1/1B3 inhibition studies.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 23053-61-4
Cat. No. B12653517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-7-methoxycoumarin
CAS23053-61-4
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C=CC(=O)OC2=C1)O
InChIInChI=1S/C10H8O4/c1-13-6-4-8(11)7-2-3-10(12)14-9(7)5-6/h2-5,11H,1H3
InChIKeyCPPAWCQANCLZEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-7-methoxycoumarin (CAS 23053-61-4): Procurement-Relevant Compound Profile and Baseline Characteristics


5-Hydroxy-7-methoxycoumarin (CAS 23053-61-4) is a naturally occurring hydroxycoumarin derivative present in the whole plant of Euphorbia kansuensis, classified within the coumarin family characterized by a benzene ring fused to an α-pyrone core . The compound features a distinct 5-OH / 7-OCH₃ substitution pattern, with a molecular formula of C₁₀H₈O₄, exact mass of 192.04225873 g/mol, topological polar surface area (TPSA) of 55.80 Ų, and a single hydrogen bond donor [1]. Unlike its positional isomer 5-methoxy-7-hydroxycoumarin (CAS 3067-10-5) or the structurally related citropten (CAS 487-06-9), 5-hydroxy-7-methoxycoumarin occupies a specific regiochemical niche that confers unique reactivity in synthetic applications and a distinct biological inactivity profile—it demonstrates no cytotoxic activity against five human cancer cell lines at concentrations up to 40 μM (IC₅₀ > 40 μM) , positioning it as a non-cytotoxic scaffold rather than a direct bioactive agent. The compound serves as a key intermediate in the total synthesis of the natural coumarin toddaculin, with its prenyl ether undergoing exclusive para-Claisen rearrangement, a regioselectivity not observed with the reverse-substituted isomer [2].

5-Hydroxy-7-methoxycoumarin (CAS 23053-61-4): Why In-Class Analogs Cannot Be Casually Substituted


Hydroxy/methoxy coumarins with identical molecular formula (C₁₀H₈O₄) are not functionally interchangeable. The regiochemical placement of the hydroxyl and methoxy groups dictates both synthetic utility and biological profile. 5-Hydroxy-7-methoxycoumarin (5-OH/7-OCH₃) and its positional isomer 5-methoxy-7-hydroxycoumarin (5-OCH₃/7-OH, CAS 3067-10-5) differ fundamentally in reactivity: the 5-OH compound undergoes exclusive para-Claisen rearrangement upon prenylation—a regioselective transformation critical for toddaculin synthesis—while the reverse isomer would yield a different rearrangement pathway or product distribution [1]. Additionally, while structurally similar citropten (5,7-dimethoxycoumarin) exhibits measurable cytotoxicity (IC₅₀ = 250–325 μM against A375, MCF-7, PC3, and SW620 cancer cells) [2], 5-hydroxy-7-methoxycoumarin shows no cytotoxic activity (IC₅₀ > 40 μM) , rendering it a fundamentally different tool compound for applications requiring a non-cytotoxic coumarin scaffold. The ADMET-predicted properties further diverge: 5-hydroxy-7-methoxycoumarin is predicted to be a CYP1A2 inhibitor and an OATP1B1/OATP1B3 inhibitor [3], parameters that cannot be extrapolated to other hydroxy/methoxy coumarin regioisomers without direct empirical validation. For procurement in synthetic organic chemistry or as a negative control in cytotoxicity studies, substitution with the positional isomer or dimethoxy analog is scientifically invalid and would compromise experimental reproducibility.

5-Hydroxy-7-methoxycoumarin (CAS 23053-61-4): Product-Specific Quantitative Differentiation Evidence for Scientific Selection


Exclusive para-Claisen Rearrangement Enables Regioselective Toddaculin Synthesis

The prenyl ether of 5-hydroxy-7-methoxycoumarin undergoes Claisen rearrangement exclusively to the para position, providing an alternative synthetic route to the natural coumarin sesibiricin [1]. This regioselectivity is inherent to the 5-OH/7-OCH₃ substitution pattern and is not replicated by the positional isomer 5-methoxy-7-hydroxycoumarin, which would yield ortho rearrangement or mixed products under identical conditions. The exclusive para migration enables the use of 5-hydroxy-7-methoxycoumarin as a key intermediate in the total synthesis of toddaculin (28) from 5,7-dihydroxycoumarin, following a sequence involving regioselective O-prenylation at C-5 [1].

Synthetic Organic Chemistry Natural Product Synthesis Regioselective Rearrangement

Non-Cytotoxic Profile Differentiates from Citropten (5,7-Dimethoxycoumarin)

5-Hydroxy-7-methoxycoumarin shows no cytotoxic activity against five human cancer cell lines, with an IC₅₀ value greater than 40 μM . In contrast, the structurally related dimethoxy analog citropten (5,7-dimethoxycoumarin, CAS 487-06-9) demonstrates measurable anti-proliferative activity against multiple human cancer cell lines, with IC₅₀ values ranging from 250 to 325 μM against A375 (melanoma), MCF-7 (breast), PC3 (prostate), and SW620 (colon) cells [1]. The 5-OH/7-OCH₃ compound therefore occupies a distinct niche as a non-cytotoxic coumarin scaffold suitable for applications where intrinsic cytotoxicity would confound experimental interpretation.

Cytotoxicity Screening Negative Control Compound Scaffold Chemistry

ADMET Prediction Profile Supports Selection for In Vitro CYP1A2 and OATP Transporter Studies

In silico ADMET predictions via admetSAR 2 indicate that 5-hydroxy-7-methoxycoumarin is a likely inhibitor of CYP1A2 (probability 93.69%) and an inhibitor of the hepatic uptake transporters OATP1B1 (92.48%) and OATP1B3 (99.22%), while showing low probability of inhibiting CYP2D6 (8.19%), CYP2C9 (31.84%), CYP2C19 (30.02%), CYP3A4 (41.70%), or acting as a P-glycoprotein substrate (5.20%) [1]. These predicted properties—particularly the high probability of CYP1A2 and OATP1B1/1B3 inhibition—are specific to the 5-OH/7-OCH₃ regioisomer and cannot be assumed for other hydroxy/methoxy coumarins. The compound is also predicted to exhibit high human intestinal absorption (98.35%) and favorable Caco-2 permeability (82.41%) [1].

ADMET Prediction CYP Inhibition Transporter Studies Drug Metabolism

Moderate Aldehyde Oxidase Inhibition Differentiates from Positional Isomer

The positional isomer 5-methoxy-7-hydroxycoumarin (CAS 3067-10-5) has been reported as a moderate inhibitor of aldehyde oxidase, a molybdo-flavoenzyme, inhibiting the release of superoxide anion more efficiently than hydrogen peroxide or substrate oxidation [1]. While no direct aldehyde oxidase inhibition data exists for 5-hydroxy-7-methoxycoumarin, the swapped hydroxyl/methoxy positions create fundamentally different electronic environments at the coumarin core, precluding any assumption that the target compound shares this activity. The differential activity underscores the functional non-equivalence of regioisomers within the C₁₀H₈O₄ coumarin series.

Enzyme Inhibition Aldehyde Oxidase Reactive Oxygen Species

5-Hydroxy-7-methoxycoumarin (CAS 23053-61-4): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Total Synthesis of Toddaculin and Prenylated Coumarin Natural Products

5-Hydroxy-7-methoxycoumarin serves as a critical synthetic intermediate in the preparation of toddaculin (a natural coumarin with reported biological activities) from 5,7-dihydroxycoumarin. The compound's prenyl ether undergoes exclusive para-Claisen rearrangement, enabling regioselective access to sesibiricin and providing an alternative synthetic route that avoids isomeric mixtures [1]. Synthetic organic chemists engaged in natural product total synthesis should procure this specific regioisomer; the positional isomer 5-methoxy-7-hydroxycoumarin cannot provide the same regioselective outcome and would necessitate additional purification steps.

Non-Cytotoxic Negative Control in Cancer Cell-Based Assays

In vitro cytotoxicity screening against five human cancer cell lines demonstrates that 5-hydroxy-7-methoxycoumarin is essentially non-cytotoxic (IC₅₀ > 40 μM) [1]. This contrasts with citropten (5,7-dimethoxycoumarin), which inhibits proliferation of A375, MCF-7, PC3, and SW620 cells (IC₅₀ = 250–325 μM) . Researchers conducting mechanistic studies on coumarin derivatives, or those evaluating the anti-proliferative effects of structural analogs, should use 5-hydroxy-7-methoxycoumarin as a non-cytotoxic scaffold control. Substitution with citropten would introduce confounding anti-proliferative activity and compromise data interpretation.

In Vitro CYP1A2 and OATP Transporter Inhibition Studies

ADMET predictions via admetSAR 2 indicate that 5-hydroxy-7-methoxycoumarin is a likely inhibitor of CYP1A2 (93.69% probability) and the hepatic uptake transporters OATP1B1 (92.48%) and OATP1B3 (99.22%) [1]. ADME scientists and drug metabolism researchers designing in vitro CYP1A2 inhibition assays or OATP-mediated drug-drug interaction screens can utilize this compound as a predicted positive control or probe molecule. Its distinct inhibition profile—high probability for CYP1A2 and OATP1B1/1B3, low probability for P-gp substrate liability (5.20%)—is specific to this regioisomer and not generalizable to other hydroxy/methoxy coumarins.

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